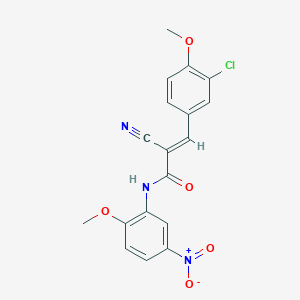![molecular formula C24H30N6S3 B10897831 2,2',2''-[(2,4,6-trimethylbenzene-1,3,5-triyl)tris(methanediylsulfanediyl)]tris(1-methyl-1H-imidazole)](/img/structure/B10897831.png)
2,2',2''-[(2,4,6-trimethylbenzene-1,3,5-triyl)tris(methanediylsulfanediyl)]tris(1-methyl-1H-imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE is a complex organic compound featuring multiple imidazole rings and sulfide linkages Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE involves multiple steps, starting with the preparation of the imidazole rings. Imidazole can be synthesized through the reaction of glyoxal and ammonia
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfide linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE involves its interaction with molecular targets through its imidazole rings and sulfide linkages. The imidazole rings can coordinate with metal ions, while the sulfide linkages can undergo redox reactions. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Similar in structure but lacks the sulfide linkages.
1-Methyl-2-hydroxymethylimidazole: Contains a hydroxymethyl group instead of the complex benzyl sulfide structure.
Uniqueness
1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE is unique due to its multiple imidazole rings and sulfide linkages, which provide a versatile framework for various chemical and biological interactions. This complexity makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C24H30N6S3 |
|---|---|
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
1-methyl-2-[[2,4,6-trimethyl-3,5-bis[(1-methylimidazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]imidazole |
InChI |
InChI=1S/C24H30N6S3/c1-16-19(13-31-22-25-7-10-28(22)4)17(2)21(15-33-24-27-9-12-30(24)6)18(3)20(16)14-32-23-26-8-11-29(23)5/h7-12H,13-15H2,1-6H3 |
InChI-Schlüssel |
ROTIOUCUDQCKLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1CSC2=NC=CN2C)C)CSC3=NC=CN3C)C)CSC4=NC=CN4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl 4-(4-cyclohexylphenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10897752.png)
![N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897753.png)
![11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione](/img/structure/B10897754.png)
![2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897765.png)
![(2E)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10897770.png)
![N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2,2-dibromo-1-methylcyclopropanecarbohydrazide](/img/structure/B10897771.png)
![5-(5-chlorothiophen-2-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897773.png)
![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10897778.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10897783.png)
![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897790.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10897791.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-[(4-chlorophenyl)amino]butanehydrazide](/img/structure/B10897801.png)

